molecular formula C8H13N5O B2374766 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one CAS No. 2166799-91-1

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one

Cat. No.: B2374766
CAS No.: 2166799-91-1
M. Wt: 195.226
InChI Key: SWODMZJWZAZLHZ-UHFFFAOYSA-N
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Description

4-(2-(2H-1,2,3-Triazol-2-yl)ethyl)piperazin-2-one is a chemical compound of high interest in medicinal chemistry and drug discovery research. It features a 1,2,3-triazole ring linked to a piperazin-2-one moiety via an ethylene spacer. The 1,2,3-triazole scaffold is a privileged structure in chemical biology, frequently employed in the development of pharmacologically active agents due to its potential interactions with biological targets . This specific molecular architecture makes it a valuable intermediate or building block for synthesizing novel compounds for biological screening. The piperazin-2-one core is a nitrogen-containing heterocycle that is commonly found in molecules with significant biological activities . Researchers can utilize this compound as a key precursor in constructing more complex molecular architectures. Its primary research applications include serving as a core scaffold in the design of libraries for high-throughput screening, as well as a intermediate in the synthesis of potential therapeutic agents. This product is intended for laboratory research purposes by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-(triazol-2-yl)ethyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c14-8-7-12(4-3-9-8)5-6-13-10-1-2-11-13/h1-2H,3-7H2,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWODMZJWZAZLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCN2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and produces the triazole ring in high yields.

    Attachment of the Piperazine Moiety: The triazole ring is then reacted with a piperazine derivative under suitable conditions to form the final compound. This step often involves the use of a coupling reagent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The reaction conditions would be optimized to ensure high yield and purity of the final product. Common techniques such as crystallization and chromatography would be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one is primarily studied for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for the development of therapeutic agents.

Key Applications:

  • Antimicrobial Activity: The compound has demonstrated potential antimicrobial properties against various bacterial strains. For instance, studies have shown that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli12 µg/mL
    S. aureus10 µg/mL
  • Anticancer Properties: Research indicates that compounds with triazole structures exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Molecular docking studies suggest that these compounds may interact with specific receptors involved in cancer pathways.
  • Neurological Applications: The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects. Preliminary studies indicate it may modulate neurotransmitter systems, making it a candidate for treating neurological disorders.

Materials Science

In addition to its biological applications, this compound is utilized in materials science for the development of new polymers and chemical processes. Its unique structure allows it to act as a building block for synthesizing more complex materials.

Case Studies

  • Antimicrobial Evaluation:
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several synthesized triazole derivatives, including this compound. Results indicated significant inhibition against common bacterial strains, supporting its potential use as an antimicrobial agent .
  • Cancer Research:
    In vitro studies have shown that triazole derivatives can inhibit the proliferation of various cancer cell lines. For example, derivatives similar to this compound were tested against breast cancer cells and exhibited promising anti-proliferative activity .
  • Neuroprotective Studies:
    Research investigating the neuroprotective effects of triazole derivatives highlighted their capacity to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one involves its interaction with specific molecular targets in the body. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Heterocyclic Cores

The target compound is compared to structurally related molecules from the evidence, focusing on heterocyclic cores, linkers, and substituents:

Table 1: Structural Comparison of Key Compounds
Compound Name (CAS/Reference) Heterocyclic Core Linker Piperazine Derivative Substituents Inferred Properties
Target Compound 2H-1,2,3-Triazole Ethyl Piperazin-2-one None Moderate solubility, H-bonding
4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one Pyrazole Acetyl Piperazin-2-one 3,5-Dimethyl groups on pyrazole Increased lipophilicity
(R)-2-(4-(4-((5-(Cyclohex-2-en-1-ylthio)...) 2H-1,2,3-Triazole Ethyl 4-Methylpiperazin-1-yl Cyclohexenylthio, pyridinyl, fluorine High molecular weight, complexity
3-{2-[4-(4-Phenoxyphenyl)piperazin-1-yl]ethyl}oxazolo[4,5-b]pyridin-2(3H)-one Oxazolo[4,5-b]pyridinone Ethyl Piperazin-1-yl 4-Phenoxyphenyl High lipophilicity, steric bulk
Key Observations:

Heterocyclic Core Differences: The triazole in the target compound offers three nitrogen atoms, enabling strong hydrogen bonding and metabolic stability compared to pyrazole (two nitrogens) in ’s compound, which may reduce metabolic resistance . Oxazolo[4,5-b]pyridinone () and benzothiazole () are fused-ring systems, providing rigidity and distinct electronic properties compared to the monocyclic triazole.

The target compound’s lack of substituents may enhance aqueous solubility but limit target specificity . 4-Phenoxyphenyl () and cyclohexenylthio () groups introduce bulky aromatic or aliphatic moieties, likely improving membrane permeability but complicating synthesis .

Piperazine Derivatives and Electronic Effects

  • Piperazin-2-one vs. Piperazin-1-yl : The ketone in piperazin-2-one (target compound) reduces the basicity of the ring compared to piperazin-1-yl derivatives (e.g., ), affecting salt formation and pH-dependent interactions.
  • 4-Methylpiperazin-1-yl () introduces a basic nitrogen, enhancing solubility in acidic environments, whereas the target compound’s ketone may favor neutral pH conditions .

Research Findings and Implications

Metabolic Stability : The triazole core in the target compound may offer superior metabolic stability compared to pyrazole () but less than benzothiazole (), which has a larger aromatic system .

Flexibility vs.

Lead Compound Potential: The absence of complex substituents in the target compound makes it a versatile scaffold for derivatization, unlike heavily substituted analogs (e.g., ) .

Biological Activity

The compound 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one is a derivative of piperazine and triazole, two structural motifs known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperazine ring substituted with a triazole moiety. The synthesis typically involves the reaction of piperazine derivatives with triazole precursors under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity, including cyclization reactions and coupling reactions with appropriate reagents.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of triazole-containing compounds. For instance:

  • In vitro Studies : Compounds similar to this compound have shown significant activity against a range of bacteria including Staphylococcus aureus and Escherichia coli. In one study, derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens .
CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus8
Compound BE. coli16
This compoundS. aureus12

Anticancer Activity

The anticancer potential of triazole derivatives has been a focus in medicinal chemistry. For example:

  • Cell Line Studies : Research indicates that similar compounds can inhibit the growth of various cancer cell lines. One study demonstrated that modifications to the triazole structure enhanced potency against pancreatic cancer cell lines with IC50 values ranging from 10 to 30 µM .
Cell LineIC50 (µM)
MiaPaCa215
BxPC320
AsPC-125

Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, compounds like this compound have been investigated for other biological activities:

  • Anti-inflammatory : Some derivatives have shown promise in reducing inflammation in animal models.
  • Antioxidant : The presence of the triazole moiety contributes to antioxidant activity, which can protect cells from oxidative stress .
  • Neuroprotective Effects : Certain studies suggest potential neuroprotective effects through inhibition of acetylcholinesterase (AChE), indicating applicability in treating neurodegenerative diseases .

Case Studies

Several case studies illustrate the biological activity of triazole derivatives:

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of triazole-piperazine hybrids revealed that specific substitutions significantly enhanced antibacterial activity against multi-drug resistant strains .
    "The synthesized compounds exhibited remarkable antibacterial properties, particularly against resistant strains of Staphylococcus aureus."
  • Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of a related compound on breast cancer cell lines showed that specific modifications could lead to increased cytotoxicity .
    "The results indicated a dose-dependent response with significant cell death observed at higher concentrations."

Q & A

Q. What are the critical synthetic strategies for preparing 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one?

The synthesis typically involves multi-step organic reactions, including:

  • Huisgen 1,3-dipolar cycloaddition for triazole ring formation.
  • Nucleophilic substitution to incorporate the piperazin-2-one moiety.
  • Solvent optimization (e.g., DMF or THF) and temperature control (60–100°C) to enhance yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended. Characterization requires NMR (¹H/¹³C), MS , and HPLC to confirm structural integrity .

Q. How is the structural integrity of this compound validated?

A combination of spectroscopic and chromatographic techniques is essential:

  • ¹H NMR to verify proton environments (e.g., triazole protons at δ 7.5–8.0 ppm, piperazine methylene protons at δ 3.0–3.5 ppm).
  • High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • HPLC (>95% purity) to ensure absence of byproducts. For crystalline derivatives, X-ray crystallography provides unambiguous confirmation (e.g., triclinic crystal system with space group P1) .

Q. What safety precautions are recommended for handling this compound?

While specific hazard data for this compound is limited, structurally similar piperazine derivatives require:

  • PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Fume hood use during synthesis to mitigate inhalation risks.
  • Waste disposal via approved protocols for organic solvents and nitrogen-containing compounds .

Q. How can researchers design preliminary biological activity assays for this compound?

Initial screening should focus on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based methods.
  • Cellular viability assays (MTT or resazurin) to assess cytotoxicity.
  • Molecular docking to predict binding affinity to receptors like serotonin or dopamine transporters, given the piperazine scaffold’s prevalence in neuroactive compounds .

Q. What solvent systems are optimal for solubility testing?

The compound’s solubility can be assessed in:

  • Polar aprotic solvents (DMSO, DMF) for stock solutions.
  • Aqueous buffers (pH 7.4 PBS) with <1% DMSO for biological assays.
  • Ethanol/water mixtures for crystallization trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data may arise from:

  • Tautomeric equilibria (e.g., triazole ring proton exchange). Use variable-temperature NMR to stabilize dominant tautomers.
  • Residual solvents in MS spectra. Employ drying under high vacuum and confirm purity via elemental analysis.
  • Polymorphism in crystallographic data. Compare multiple crystal batches or use PXRD to identify phase variations .

Q. What strategies optimize reaction yields in multi-step syntheses?

Yield optimization requires:

  • Microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours).
  • Catalytic systems (e.g., Cu(I) for triazole formation) to minimize byproducts.
  • In-line monitoring (e.g., FTIR or LC-MS) to track intermediate stability. For example, unstable intermediates like chloroethylpiperazine derivatives require immediate quenching to prevent degradation .

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies involve:

  • Analog synthesis with variations in the triazole substituents or piperazine N-alkylation.
  • Pharmacophore mapping using computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs.
  • Bioisosteric replacement (e.g., replacing triazole with tetrazole) to assess impact on target binding. Evidence from benzothiazole-piperazine hybrids suggests that electron-withdrawing groups enhance receptor affinity .

Q. What advanced techniques validate the compound’s conformational dynamics?

  • Dynamic NMR to study ring-flipping in the piperazin-2-one moiety.
  • Molecular dynamics simulations (50 ns trajectories) to predict solvent-accessible surfaces.
  • Solid-state NMR for amorphous vs. crystalline phase analysis. For example, gauche vs. anti conformations in the ethyl-triazole linker influence solubility .

Q. How can researchers address inconsistent biological activity data across studies?

Contradictions may stem from:

  • Assay variability (e.g., cell line differences). Standardize protocols using ATCC-validated cell lines and internal controls.
  • Metabolic instability . Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation.
  • Off-target effects . Use kinome-wide profiling (e.g., Eurofins KinaseScan) to rule out promiscuous binding .

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